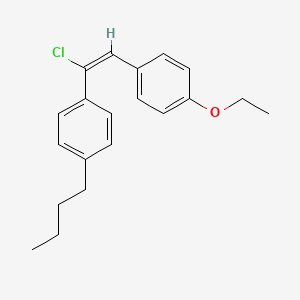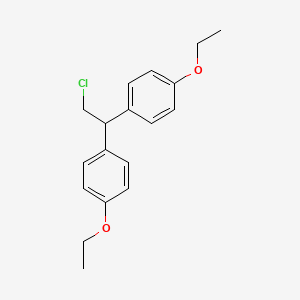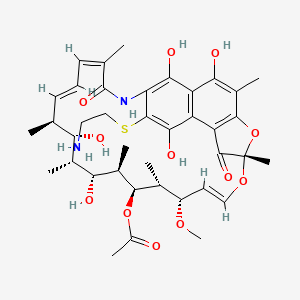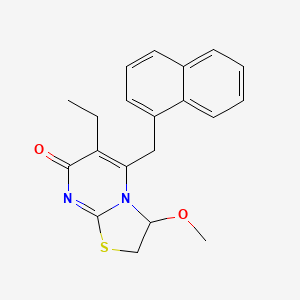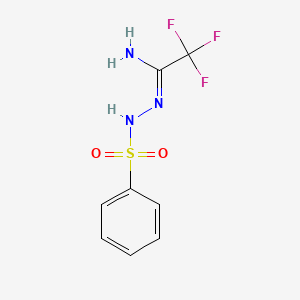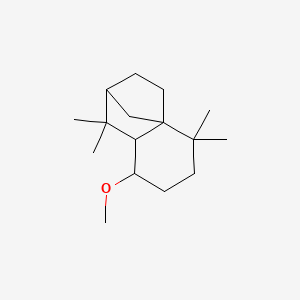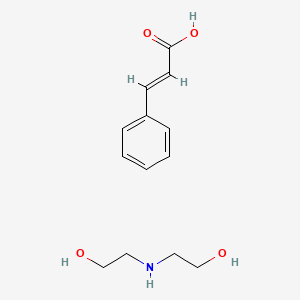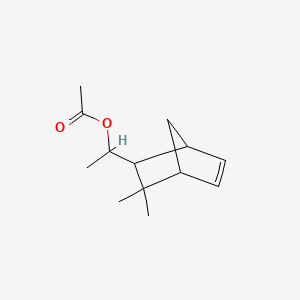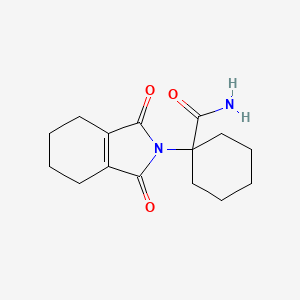
Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- is a complex organic compound with the molecular formula C15H16N2O3 It is known for its unique structure, which includes a cyclohexane ring and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of cyclohexanecarboxylic acid with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanemethylamine derivatives.
Substitution: Formation of N-substituted cyclohexanecarboxamides.
Scientific Research Applications
Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: A simpler analog without the isoindole moiety.
Phthalimide: Contains the isoindole moiety but lacks the cyclohexane ring.
Cyclohexanecarboxylic acid: The parent acid of the amide compound.
Uniqueness
Cyclohexanecarboxamide, 1-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- is unique due to its combined structural features of cyclohexane and isoindole, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
51972-57-7 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H20N2O3/c16-14(20)15(8-4-1-5-9-15)17-12(18)10-6-2-3-7-11(10)13(17)19/h1-9H2,(H2,16,20) |
InChI Key |
VAVWNTZMWOYIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)N2C(=O)C3=C(C2=O)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12677377.png)
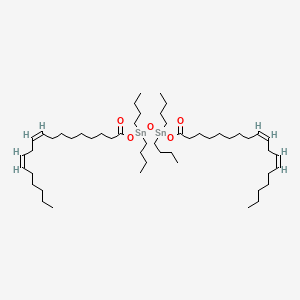
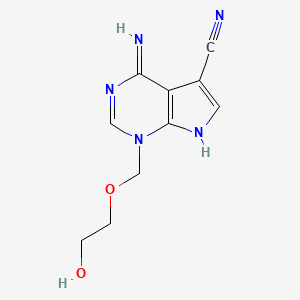
![5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid](/img/structure/B12677383.png)
